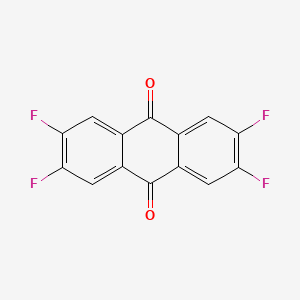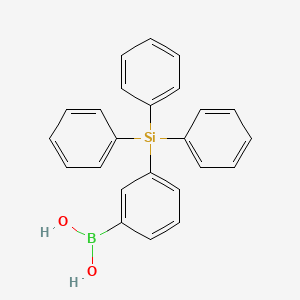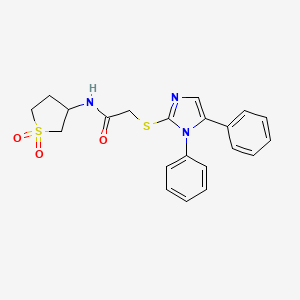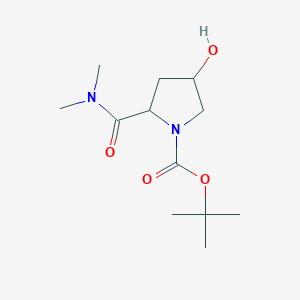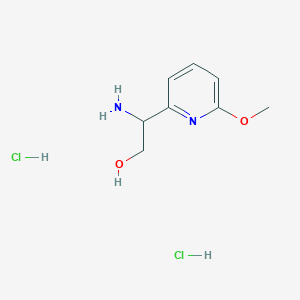![molecular formula C24H14Br2O B12506491 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan](/img/structure/B12506491.png)
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is a chemical compound with the molecular formula C24H14Br2O. It is a derivative of dibenzofuran, where two bromophenyl groups are attached at the 2 and 8 positions of the dibenzofuran core. This compound is of interest in various fields of research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan typically involves the reaction of dibenzofuran with 3-bromoiodobenzene in the presence of a palladium catalyst. One common method includes the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst, with potassium carbonate as the base, in a mixture of tetrahydrofuran and ethanol. The reaction is carried out at 80°C for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki, Stille, and Heck coupling reactions due to the presence of bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine atoms are replaced by aryl groups.
Scientific Research Applications
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan has several applications in scientific research:
Organic Electronics: It is used as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Pharmaceutical Research: It serves as a building block for the synthesis of various bioactive molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be substituted or coupled with other groups, allowing the compound to be used as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The parent compound without the bromine substituents.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: A similar compound where the bromine atoms are replaced by diphenylphosphoryl groups.
2,8-Di-tert-butyl-dibenzo[b,d]furan: Another derivative with tert-butyl groups instead of bromine atoms.
Uniqueness
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is unique due to the presence of bromine atoms, which make it highly reactive and suitable for various coupling and substitution reactions. This reactivity allows it to be used as a versatile intermediate in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C24H14Br2O |
|---|---|
Molecular Weight |
478.2 g/mol |
IUPAC Name |
2,8-bis(3-bromophenyl)dibenzofuran |
InChI |
InChI=1S/C24H14Br2O/c25-19-5-1-3-15(11-19)17-7-9-23-21(13-17)22-14-18(8-10-24(22)27-23)16-4-2-6-20(26)12-16/h1-14H |
InChI Key |
GGGHGWGYAYYXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide](/img/structure/B12506411.png)
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B12506422.png)
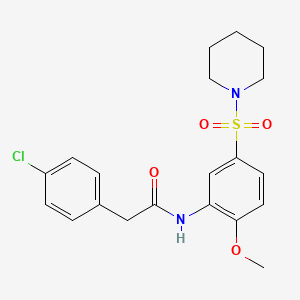

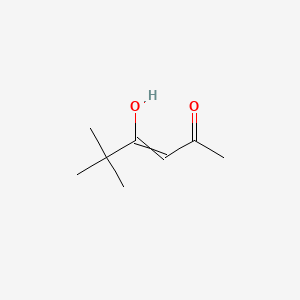
amino}butanoic acid](/img/structure/B12506464.png)


